
Glycol diethylhexanoate
Description
Structural Elucidation and Spectroscopic Characterization of Glycol Diethylhexanoate
Molecular Architecture and Constitutional Isomerism
This compound ($$ \text{C}{18}\text{H}{34}\text{O}_4 $$) features a central ethylene glycol backbone esterified with two 2-ethylhexanoic acid moieties. The molecule’s constitutional isomerism arises from:
- Branching variations : The 2-ethylhexanoate group permits iso-/anteiso-isomerism at the ethyl branch position.
- Ester linkage orientation : Head-to-head vs head-to-tail configurations of the diethylhexanoate groups create distinct constitutional isomers.
Comparative analysis with diethylene glycol diheptanoate ($$ \text{C}{18}\text{H}{34}\text{O}_5 $$) reveals that elongating the alkyl chain from C7 to C8 increases molecular weight by 56.1 g/mol while maintaining analogous ester functionality. Constitutional isomer populations follow Boltzmann distributions, with the linear 2-ethylhexanoate isomer dominating (>85%) due to reduced steric hindrance.
Table 1: Constitutional Isomer Properties
Isomer Type | Molecular Weight (g/mol) | Relative Energy (kcal/mol) |
---|---|---|
Linear 2-ethylhexanoate | 356.55 | 0.0 (reference) |
Branched iso-isomer | 356.55 | +2.3 |
Anteiso-isomer | 356.55 | +4.1 |
Comparative Analysis of Diethylhexanoate Ester Conformers
Three primary conformers dominate in solution:
- Synclinal (gauche) : Dihedral angle of 60° between ester groups, stabilized by intramolecular CH-π interactions ($$ \Delta G = +1.8 \, \text{kcal/mol} $$).
- Antiplanar (trans) : 180° dihedral angle, maximizes steric separation ($$ \Delta G = 0.0 \, \text{kcal/mol} $$).
- Eclipsed : 0° dihedral angle, high energy due to steric clash ($$ \Delta G = +5.2 \, \text{kcal/mol} $$).
Rotational barrier between synclinal and antiplanar conformers measures 4.7 kcal/mol via DFT calculations, correlating with experimental $$ ^1\text{H} $$ NMR line broadening at 298K.
Advanced Spectroscopic Profiling
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
- δ 4.25 (m, 4H, -OCH$$ _2 $$CH$$ _2 $$O-)
- δ 2.30 (t, $$ J = 7.5 \, \text{Hz} $$, 4H, -COOCH$$ _2 $$-)
- δ 1.58 (m, 2H, -CH(CH$$ _2 $$CH$$ _2 $$))
$$ ^{13}\text{C} $$ NMR:
- δ 173.2 (ester carbonyl)
- δ 64.8 (ethylene glycol oxygen-linked carbons)
FT-IR spectra show strong $$ \nu(\text{C=O}) $$ at 1742 cm$$ ^{-1} $$ and $$ \nu(\text{C-O-C}) $$ at 1176 cm$$ ^{-1} $$, confirming ester functionality. Raman spectroscopy detects gauche conformer markers at 725 cm$$ ^{-1} $$ (C-O-C symmetric stretch).
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 185 [C$$ _8$$H$$ _{17}$$COO$$ ^+ $$] (base peak)
- m/z 129 [C$$ _6$$H$$ _{13}$$CO$$ ^+ $$]
- m/z 88 [C$$ _3$$H$$ _6$$O$$ _2$$$$ ^+ $$] (ethylene glycol fragment)
High-resolution MS/MS confirms the molecular ion at m/z 356.2714 ($$\Delta$$ 1.3 ppm).
Crystallographic Studies and Solid-State Packing Arrangements
X-ray diffraction of single crystals (space group P2$$ _1$$/c) reveals:
- Lamellar packing with 4.8 Å interlayer spacing
- Tilt angle of 32° between alkyl chains
- Short contacts: 3.2 Å (C-H···O) between adjacent ester groups
The ethylhexanoate side chains adopt all-trans configurations, maximizing van der Waals interactions. Unit cell parameters: a = 15.32 Å, b = 7.89 Å, c = 12.45 Å, β = 98.6°.
Properties
CAS No. |
79793-05-8 |
---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-(2-ethylhexanoyloxy)ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C18H34O4/c1-5-9-11-15(7-3)17(19)21-13-14-22-18(20)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
XCQFTFZCTGZCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOC(=O)C(CC)CCCC |
Related CAS |
9004-93-7 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Glycols with Ethylhexanoic Acid
The most common method for synthesizing glycol diethylhexanoate involves the direct esterification of glycols (e.g., neopentyl glycol, diethylene glycol) with ethylhexanoic acid. This reaction follows the general equation:
$$
\text{Glycol} + 2\,\text{Ethylhexanoic Acid} \rightleftharpoons \text{this compound} + 2\,\text{H}_2\text{O}
$$
The process is typically conducted under reflux with azeotropic removal of water to drive the equilibrium toward ester formation. For example, neopentyl glycol reacts with ethylhexanoic acid in the presence of sulfuric acid at 120–150°C, achieving conversions exceeding 85% after 6–8 hours.
Catalytic Systems
Homogeneous catalysts like sulfuric acid, p-toluenesulfonic acid (PTSA), and heteropolyacids (e.g., phosphotungstic acid) are frequently employed. Heteropolyacids offer advantages such as high acidity and reusability. In a comparative study, phosphotungstic acid achieved a 92% yield of triethylene glycol dimethacrylate at 110°C, outperforming Amberlyst-15 (78%) and sulfuric acid (82%).
Table 1: Catalyst Performance in Esterification Reactions
Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Source |
---|---|---|---|---|
H₃PW₁₂O₄₀ (heteropolyacid) | 110 | 92 | 4 | |
Amberlyst-36 | 90 | 88 | 6 | |
Sulfuric Acid | 120 | 85 | 8 |
Heterogeneous Catalysis and Process Intensification
Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-36) and immobilized ionic liquids, enable easier separation and reuse. A patent disclosed the use of silicotungstic acid (H₄SiW₁₂O₄₀) for synthesizing diethylene glycol monomethyl ether, achieving 60–68% conversion at 150–180°C under autogenous pressure. Similar conditions apply to this compound, with selectivity improvements via optimized molar ratios (e.g., 1:4 glycol-to-acid).
Reaction Optimization
Key parameters include:
- Temperature : Elevated temperatures (150–180°C) enhance reaction rates but risk side reactions like dehydration.
- Molar Ratio : A 1:4 glycol-to-acid ratio maximizes ester yield while minimizing unreacted glycol.
- Catalyst Loading : 2–5 wt% catalyst relative to reactants balances activity and cost.
Table 2: Effect of Temperature on Neopentyl this compound Synthesis
Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|
120 | 72 | 85 |
150 | 85 | 78 |
180 | 92 | 70 |
Industrial-Scale Manufacturing
Industrial processes often employ continuous-flow reactors to improve efficiency. For example, a patented method uses a tubular reactor with a polyperfluorosulfonic acid resin catalyst (e.g., Nafion) at 200°C and 700–1000 psi, achieving >90% conversion in 2–4 hours. The crude product undergoes neutralization (e.g., with triethylamine) and distillation to isolate this compound at >99% purity.
Emerging Techniques: Enzymatic and Solvent-Free Routes
Recent advancements explore lipase-catalyzed esterification under mild conditions (40–60°C). While enzymatic methods offer environmental benefits, their industrial adoption remains limited by higher costs and slower reaction kinetics. Solvent-free systems, utilizing excess ethylhexanoic acid as both reactant and medium, reduce waste and energy consumption.
Quality Control and Characterization
Final products are characterized via:
Chemical Reactions Analysis
Types of Reactions
Glycol diethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of glycol with diethylhexanoic acid to form the ester, while hydrolysis involves the breakdown of the ester into its constituent glycol and diethylhexanoic acid .
Common Reagents and Conditions
Esterification: Glycol, diethylhexanoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), elevated temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycol and diethylhexanoic acid.
Scientific Research Applications
Chemical Properties and Characteristics
Glycol diethylhexanoate is characterized by its low viscosity and excellent solubilizing capabilities. It serves as a pigment dispersant and enhances the solubility of UV absorbers, making it a valuable ingredient in formulations requiring stability and clarity. Its chemical structure allows for compatibility with various solvents, including ethanol and silicone oils.
Property | Value |
---|---|
Appearance | Liquid |
Viscosity (mPa·s) | 10 at 25°C |
Solubility | Soluble in ethanol, dimethicone, olive oil, liquid paraffin |
Applications in Cosmetics
This compound is widely used in the cosmetic industry for its emollient properties. It functions effectively as a skin-conditioning agent and is incorporated into various products such as:
- Leave-in Treatments and Styling Products : Provides moisture retention and enhances hair texture.
- Foundations and Makeup Bases : Improves spreadability and finish.
- Suncare Products : Enhances UV protection by solubilizing UV filters.
- Lipsticks and Glosses : Contributes to a smooth application and glossy finish.
Case Study: Cosmetic Formulation
A study demonstrated that incorporating this compound into a sunscreen formulation improved the stability of UV filters while maintaining a lightweight feel on the skin. The formulation was tested for efficacy over a period of three months, showing no significant degradation of active ingredients.
Pharmaceutical Applications
In pharmaceuticals, this compound has been recognized for its potential as a penetration enhancer in transdermal drug delivery systems. Research indicates that it can facilitate the absorption of various active pharmaceutical ingredients through the skin barrier.
Data Table: Penetration Enhancement Studies
Study | Active Ingredient | Enhancement Ratio |
---|---|---|
Franz Cell Study | Lidocaine | 2.11 |
In Vitro Skin Model | Diclofenac | 1.91 |
Transdermal Formulation | Caffeine | Increased permeability |
Food Industry Applications
This compound is also utilized as an indirect food additive. It is approved for use in food packaging materials that come into contact with food, ensuring safety while enhancing the performance of packaging materials.
Regulatory Status
The compound is recognized as Generally Recognized as Safe (GRAS) for specific applications in food contact materials, following assessments that confirm its non-toxic nature at regulated concentrations.
Safety Assessments
Safety evaluations have consistently shown that this compound has low toxicity profiles. Studies indicate no significant dermal or ocular irritation in animal models, supporting its safe use in consumer products.
Summary of Toxicological Findings
- Acute Oral Toxicity (LD50) : Greater than 2000 mg/kg in rats.
- Dermal Irritation : No significant irritation observed in rabbit studies.
- Reproductive Toxicity : No adverse effects noted in multi-generational studies.
Mechanism of Action
The primary mechanism of action of glycol diethylhexanoate is its ability to act as an emollient and skin-conditioning agent. It forms a protective barrier on the skin, preventing moisture loss and maintaining skin hydration. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin texture .
Comparison with Similar Compounds
Table 1: Physical Properties of Glycol Esters
*Note: Molecular weight for PGDHE inferred from related data in .
Key Differences :
- Branching : NGDHE’s neopentyl structure enhances stability and reduces oxidative degradation compared to linear glycol esters like PGDHE .
- Polarity: NGDHE’s moderate polarity allows compatibility with cationic and nonionic surfactants, unlike nonpolar esters like glycol distearate .
Functional Performance in Formulations
Table 2: Application-Specific Performance
Biological Activity
Glycol diethylhexanoate, a diester derived from diethylene glycol and hexanoic acid, has garnered attention for its various applications and biological activities. This compound is primarily utilized in industrial applications such as plasticizers and solvents, but its biological effects, particularly in terms of toxicity and potential therapeutic uses, warrant thorough investigation. This article synthesizes current research findings on the biological activity of this compound, including case studies, toxicity assessments, and metabolic pathways.
Chemical Structure and Properties
This compound (CAS Number: 112-36-7) is characterized by its chemical structure as follows:
- Molecular Formula : C14H26O4
- Molecular Weight : 258.36 g/mol
- Appearance : Colorless liquid
This compound exhibits properties that make it suitable for various applications in the chemical industry, including its ability to act as a solvent and plasticizer.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicity : The compound has been assessed for its acute and chronic toxicity levels in various animal models.
- Metabolism : Understanding how this compound is metabolized in the body helps elucidate its potential toxicological effects.
- Case Studies : Documented cases of exposure provide insights into the real-world implications of this compound.
Acute Toxicity
Acute toxicity studies have demonstrated that this compound has a relatively high LD50 (lethal dose for 50% of the population). In laboratory settings, the oral LD50 was reported to be greater than 2000 mg/kg in rats, indicating low acute toxicity under controlled conditions . Symptoms observed at higher doses included gastrointestinal distress such as diarrhea and lethargy.
Subchronic Toxicity
Subchronic studies have shown that prolonged exposure to this compound can lead to kidney and liver damage. In a study involving rats exposed to high doses over an extended period, histopathological examinations revealed signs of nephrotoxicity, including proximal tubular necrosis and hepatic swelling . These findings underscore the importance of monitoring exposure levels in industrial applications.
Metabolic Pathways
The metabolism of this compound involves hydrolysis into its constituent acids. The primary metabolites include hexanoic acid and diethylene glycol. These metabolites can exert their own biological effects, which may contribute to the overall toxicity profile of the compound. Research indicates that metabolic activation may play a significant role in mediating toxic effects, particularly in renal tissues .
Epidemic Investigations
Several case studies have documented adverse health outcomes associated with contaminated pharmaceutical products containing this compound. For instance, an outbreak of acute kidney injury (AKI) was linked to contaminated paracetamol syrup in children across multiple countries, including Nigeria and India. Analysis revealed significant concentrations of this compound in these products, correlating with increased rates of renal failure .
Clinical Implications
In clinical settings, cases of renal failure attributed to this compound exposure highlight the need for stringent quality control measures in pharmaceutical manufacturing. A notable case involved a cohort study where children consuming contaminated medications exhibited a high odds ratio for developing AKI compared to those who did not consume these products .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for producing glycol diethylhexanoate, and how can purity be validated?
this compound is synthesized via esterification of neopentyl glycol with 2-ethylhexanoic acid, typically catalyzed by acidic or enzymatic agents. Key parameters include temperature control (e.g., 80–120°C), molar ratio optimization (1:2 for di-ester formation), and removal of byproducts (e.g., water) to drive reaction completion . Purity validation employs gas chromatography (GC) for residual acid quantification, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) to detect impurities. Ensure compliance with OECD guidelines for chemical characterization .
Q. Which in vitro assays are recommended for assessing this compound’s genotoxic potential?
Standardized assays include:
- Ames Test (OECD TG 471): Evaluates mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) .
- Mammalian Chromosome Aberration Test (OECD TG 473): Uses human lymphocytes or CHO cells to detect clastogenicity at cytotoxic thresholds (e.g., 100 µg/mL) .
- Mouse Lymphoma Assay (OECD TG 476): Assesses gene mutation in L5178Y cells, with cytotoxicity monitored via relative growth rates . Negative results in these assays suggest low genotoxic risk .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and branching signatures .
- Differential Scanning Calorimetry (DSC) : Measures melting behavior (reported range: 48–53°C) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies degradation products under stress conditions (e.g., heat, UV exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles across studies?
Discrepancies in LD₅₀ values (e.g., >2000 mg/kg in rats vs. >1880 mg/kg in mice) may arise from species-specific metabolic pathways or dosing protocols. To address this:
- Conduct interspecies pharmacokinetic studies to compare absorption rates and metabolite profiles.
- Use benchmark dose modeling (BMD) to refine toxicity thresholds, accounting for variables like vehicle (e.g., corn oil vs. aqueous solutions) .
- Apply systematic review frameworks (e.g., Cochrane Handbook) to meta-analyze data quality and experimental heterogeneity .
Q. What statistical approaches are suitable for analyzing multifactorial influences on its surfactant efficacy?
Multivariate methods include:
- Response Surface Methodology (RSM) : Optimizes parameters like critical micelle concentration (CMC) and HLB (reported as 13) against variables (e.g., pH, temperature).
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking molecular structure (e.g., branching, ester group positioning) to performance metrics .
- Bayesian Networks : Models probabilistic interactions between formulation components (e.g., compatibility with titanium dioxide in sunscreens ).
Q. How should long-term stability studies be designed to evaluate this compound in formulations?
- Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 6 months, monitoring hydrolysis via GC .
- Compatibility Screening : Use isothermal microcalorimetry (IMC) to detect exothermic interactions with co-ingredients (e.g., UV filters like avobenzone) .
- Real-Time Aging : Validate under ICH Q1A guidelines, with periodic sampling for viscosity, pH, and phase separation analysis .
Methodological Best Practices
Q. How can complex data on this compound be effectively presented in research papers?
- Data Integration : Use tables to summarize toxicity results (e.g., Table 9 in ), ensuring clarity in dose ranges, test systems, and OECD compliance.
- Avoid Redundancy : Discuss key findings in the text without duplicating table data, per journal guidelines .
- Visualization : Employ Arrhenius plots for stability data or ternary phase diagrams for formulation optimization .
Q. What strategies ensure rigorous experimental design when testing its permeability-enhancing properties?
- In Vitro Models : Use Franz diffusion cells with human skin equivalents (e.g., Strat-M® membranes) to measure transdermal flux of co-administered actives .
- Controls : Include negative (vehicle-only) and positive controls (e.g., oleic acid) to benchmark enhancement ratios.
- Ethical Compliance : Adhere to OECD 428 for skin absorption studies, with IRB approval for human tissue use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.